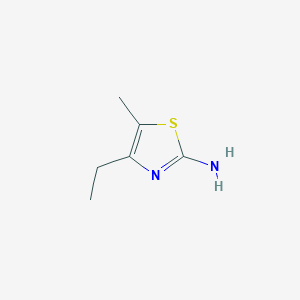
4-乙基-5-甲基-1,3-噻唑-2-胺
概述
描述
“4-Ethyl-5-methyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C6H10N2S . It has a molecular weight of 142.22 .
Molecular Structure Analysis
The InChI code for “4-Ethyl-5-methyl-1,3-thiazol-2-amine” is 1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) . This indicates that the compound has a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms .Physical and Chemical Properties Analysis
“4-Ethyl-5-methyl-1,3-thiazol-2-amine” is a solid at room temperature . It has a melting point of 70-74°C .科学研究应用
合成和化学转化
- 氨基乙基羧乙氧基噻唑的合成: 4-(三氟甲基)-2-乙烯基噻唑-5-羧酸乙酯是各种氨基乙基噻唑羧酸酯类似物的先驱,通过仲胺的迈克尔类加成合成 (Boy & Guernon,2005).
- 使用3-氨基-2-[5-芳基-1,3,4-恶二唑-2(3H)-亚甲基]-3-硫代丙酸乙酯的噻唑合成: 该方法使用1,3,4-恶二唑和1,3-二噻乙烷作为起始原料,得到各种噻唑衍生物,具有进一步化学转化的潜力 (Paepke 等人,2009).
- 新型2-氨基乙基-5-羧乙氧基噻唑的合成: 超声和热介导的亲核取代方法已用于从2-溴-1,3-噻唑-5-羧酸乙酯合成新的2-氨基乙基噻唑-5-羧酸酯 (Baker & Williams,2003).
生物活性及应用
- 抗菌和抗癌活性: 1,3-噻唑的某些衍生物已显示出作为抗菌和抗癌剂的潜力。例如,具有1,3-噻唑核的化合物已对其抗菌和抗脂肪酶活性进行评估,其中一些表现出有希望的结果 (Başoğlu 等人,2013).
- 分子对接和酶抑制研究: 已合成N-芳基噻唑-2-胺和2-[芳基(噻唑-2-基)氨基]乙酸乙酯,并研究了其对α-葡萄糖苷酶和β-葡萄糖苷酶的抑制活性。一些化合物显示出显着的酶抑制,表明潜在的药物应用 (Babar 等人,2017).
材料科学与缓蚀
- 缓蚀: 已研究2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯作为盐酸介质中AA6061合金的缓蚀剂。该化合物作为混合型缓蚀剂,其效率随浓度和温度的升高而增加 (Raviprabha & Bhat,2019).
光谱和理论研究
- 生物活性化合物中的荧光效应: 对1,3-噻唑衍生物的荧光研究揭示了有趣的效应,例如双重荧光,受聚集因子和电荷转移效应的影响。这突出了这些化合物在基于荧光的应用中的潜力 (Matwijczuk 等人,2018).
安全和危害
未来方向
作用机制
Target of Action
Thiazole derivatives have been known to interact with various targets such as topoisomerase ii and bacterial strains .
Mode of Action
Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, including dna replication and cell cycle progression .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
生化分析
Biochemical Properties
4-Ethyl-5-methyl-1,3-thiazol-2-amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 4-Ethyl-5-methyl-1,3-thiazol-2-amine, have been shown to exhibit antimicrobial, antifungal, and antiviral activities . These interactions often involve binding to active sites of enzymes or proteins, leading to inhibition or activation of their functions. The compound’s ability to form hydrogen bonds and engage in π-π interactions contributes to its biochemical properties.
Cellular Effects
4-Ethyl-5-methyl-1,3-thiazol-2-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, 4-Ethyl-5-methyl-1,3-thiazol-2-amine may impact gene expression by interacting with transcription factors or epigenetic regulators, thereby influencing the transcriptional landscape of cells.
Molecular Mechanism
The molecular mechanism of action of 4-Ethyl-5-methyl-1,3-thiazol-2-amine involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes or proteins, leading to changes in their conformation and activity. For instance, it may inhibit enzyme activity by occupying the active site or allosteric sites, preventing substrate binding or catalysis . Additionally, 4-Ethyl-5-methyl-1,3-thiazol-2-amine can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethyl-5-methyl-1,3-thiazol-2-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including 4-Ethyl-5-methyl-1,3-thiazol-2-amine, can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . These temporal changes can impact the compound’s efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Ethyl-5-methyl-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage. Understanding the dosage-dependent effects of 4-Ethyl-5-methyl-1,3-thiazol-2-amine is essential for determining its therapeutic potential and safety profile.
Metabolic Pathways
4-Ethyl-5-methyl-1,3-thiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo oxidation, reduction, or conjugation reactions, leading to the formation of metabolites with altered biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Ethyl-5-methyl-1,3-thiazol-2-amine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-Ethyl-5-methyl-1,3-thiazol-2-amine can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Ethyl-5-methyl-1,3-thiazol-2-amine is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules and influences cellular processes. Understanding the subcellular localization of 4-Ethyl-5-methyl-1,3-thiazol-2-amine can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-ethyl-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDXICVHAINXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
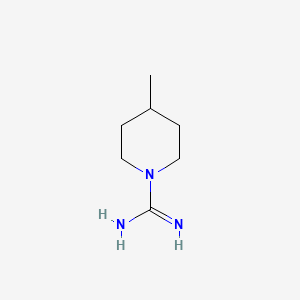
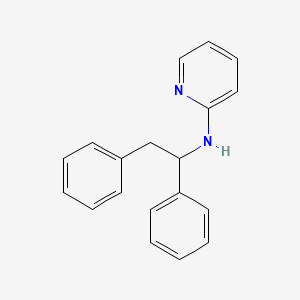

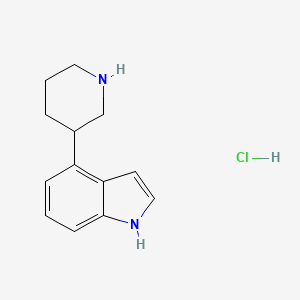
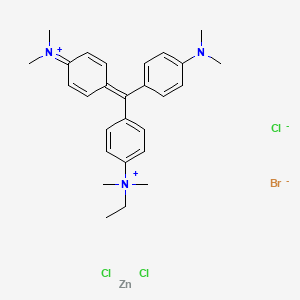
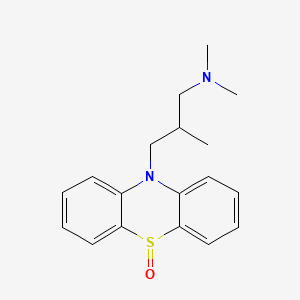

![5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1364191.png)

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)


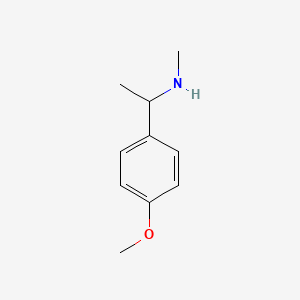
![[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid](/img/structure/B1364209.png)
